molecular formula C21H26ClN4O5P B10856485 2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine

2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine

Cat. No. B10856485
M. Wt: 480.9 g/mol
InChI Key: MSTKHNHJVJYJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for preparing Example 203 [WO2017058503A1] involve several stepsThe industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

Example 203 [WO2017058503A1] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Example 203 [WO2017058503A1] has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of histone lysine methyltransferase SUV39H2.

    Biology: The compound is used in biological studies to understand the role of histone methylation in gene expression regulation.

    Medicine: It has potential therapeutic applications in the treatment of diseases where histone methylation plays a role, such as cancer.

    Industry: The compound can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Example 203 [WO2017058503A1] involves the inhibition of the histone lysine methyltransferase SUV39H2. This enzyme catalyzes the addition of methyl groups to histone 3 at lysine 9 (H3K9), leading to gene repression. By inhibiting this enzyme, the compound prevents the addition of these repressive methylation marks, thereby affecting gene expression .

Comparison with Similar Compounds

Example 203 [WO2017058503A1] can be compared with other inhibitors of histone lysine methyltransferases. Similar compounds include:

properties

Molecular Formula

C21H26ClN4O5P

Molecular Weight

480.9 g/mol

IUPAC Name

2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C21H26ClN4O5P/c1-28-19-13-20(29-2)17(22)12-16(19)18-14-25-6-5-15(11-21(25)23-18)24-7-9-26(10-8-24)32(27,30-3)31-4/h5-6,11-14H,7-10H2,1-4H3

InChI Key

MSTKHNHJVJYJPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCN(CC4)P(=O)(OC)OC)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.